molecular formula C20H29ClN4O B2389480 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride CAS No. 1185059-05-5

2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride

Cat. No. B2389480
CAS RN: 1185059-05-5
M. Wt: 376.93
InChI Key: JWULVODWWCQNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O and its molecular weight is 376.93. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of derivatives closely related to 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride involves multi-component cyclo condensation processes. These processes utilize a variety of catalysts and conditions to achieve the desired compounds. For example, a study detailed the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclo condensation, highlighting the method's utility in creating structurally similar compounds with potential antimicrobial applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activity

Derivatives of compounds structurally similar to 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride have been evaluated for their antimicrobial properties. Some of these derivatives have demonstrated excellent antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents. This is evident in the antimicrobial screening of synthesized compounds, where specific derivatives showed notable efficacy against bacterial and fungal strains (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Potential for Developing Antitubercular Agents

The structural framework of 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride and its derivatives opens avenues for antitubercular activity research. A series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, sharing a similar structural motif, were designed and tested against Mycobacterium tuberculosis. Among these, specific compounds exhibited potent antitubercular activity, highlighting the potential of such structures in combating tuberculosis (Jallapally et al., 2014).

Enantioselective Synthesis and Antifungal Activity

The synthesis of optically active derivatives that share core structural features with 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride has been explored. These studies involve the synthesis of compounds with enantioselective properties and evaluation of their antifungal activities. Notably, certain derivatives have shown significant activity against various fungal strains, indicating the potential for developing new antifungal agents (Upadhayaya et al., 2004).

properties

IUPAC Name

2-ethyl-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O.ClH/c1-4-17(5-2)19(25)22-12-14-23(15-13-22)20-21-10-11-24(20)18-8-6-16(3)7-9-18;/h6-11,17H,4-5,12-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWULVODWWCQNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride

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